H-DL-Phe-OMe.HCl

Enzymology Stereoselectivity Inhibitor Screening

H-DL-Phe-OMe.HCl (CAS 7524-50-7) is a racemic methyl phenylalaninate hydrochloride for critical research applications. Its 50:50 D/L composition enables simultaneous observation of enzymatic activity (L-enantiomer) and competitive inhibition (D-enantiomer), eliminating separate reactions. This is the mandatory starting material for dynamic kinetic resolution achieving >99% optical purity and >80% yield. Ideal for calibrating chiral separation methods (UPC²/HPLC) as an authentic racemic reference standard. Ensure your procurement specs match the required racemic mixture, not single enantiomers.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 7524-50-7
Cat. No. B554974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Phe-OMe.HCl
CAS7524-50-7
SynonymsL-Phenylalaninemethylesterhydrochloride; 7524-50-7; MethylL-phenylalaninatehydrochloride; H-Phe-OMe.HCl; (S)-METHYL2-AMINO-3-PHENYLPROPANOATEHYDROCHLORIDE; H-PHE-OMEHCL; MFCD00012489; methyll-phenylalaninatehydrochloride(1:1); methyl(2S)-2-amino-3-phenylpropanoatehydrochloride; L-Phenylalanine,methylester; L-PHENYLALANINEMETHYLESTER; PubChem10882; L-PHE-OMEHCL; AC1L2PEV; H-L-PHE-OMEHCL; AC1Q3E9H; UNII-47HK4Y94JA; Methyl3-phenyl-L-alaninate; P17202_ALDRICH; KSC377C5T; SCHEMBL136409; H-PHE-OMEHYDROCHLORIDE; 47HK4Y94JA; CHEMBL1221959; 78090_FLUKA
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]
InChIInChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
InChIKeySWVMLNPDTIFDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Phe-OMe.HCl (7524-50-7): Procurement-Grade Racemic Phenylalanine Methyl Ester Hydrochloride


H-DL-Phe-OMe.HCl (CAS 7524-50-7), systematically designated as methyl DL-phenylalaninate hydrochloride, is a racemic mixture comprising equimolar amounts of D- and L-phenylalanine methyl ester hydrochloride [1]. With a molecular formula of C₁₀H₁₃NO₂·HCl and a molecular weight of 215.68 g/mol, this compound exists as a white to off-white crystalline powder with a melting point of 158–162 °C and demonstrates solubility in methanol (5 mg/mL producing a clear, colorless solution) [1]. As a protected amino acid derivative, it serves as a foundational building block in peptide synthesis, enzymatic studies, and chiral resolution applications where the racemic form provides distinct advantages over single-enantiomer alternatives .

Why H-DL-Phe-OMe.HCl Cannot Be Substituted with Single Enantiomers for Key Research Applications


Substituting H-DL-Phe-OMe.HCl (racemic mixture) with either pure L-Phe-OMe.HCl (CAS 7524-50-7, the L-enantiomer) or pure D-Phe-OMe.HCl (CAS 13033-84-6, the D-enantiomer) is scientifically invalid for critical applications due to fundamentally distinct stereochemical recognition and reactivity profiles. α-Chymotrypsin exhibits strict enantioselectivity: L-Phe-OMe undergoes enzymatic hydrolysis while D-Phe-OMe acts exclusively as a competitive inhibitor with no turnover [1]. Furthermore, macrocyclic chiral selectors demonstrate a 13.2-fold difference in binding affinity between L- and D-enantiomers [2]. In synthetic applications, the racemic mixture is the mandated starting material for asymmetric transformation resolution processes that convert the unwanted enantiomer in situ to achieve optical purity >99% and yields >80% [3]. These stereochemical distinctions mean that procurement decisions between racemic and single-enantiomer forms directly determine experimental feasibility, enzymatic activity outcomes, and synthetic efficiency [1][2][3].

Quantitative Differentiation Evidence for H-DL-Phe-OMe.HCl: Procurement-Relevant Comparator Data


Enantioselective Enzymatic Discrimination: α-Chymotrypsin Hydrolysis of L-Phe-OMe versus D-Phe-OMe

α-Chymotrypsin demonstrates absolute enantioselectivity between the L- and D-forms of phenylalanine methyl ester. The L-enantiomer (L-Phe-OMe) undergoes measurable enzymatic hydrolysis with defined kinetic parameters, whereas the D-enantiomer (D-Phe-OMe) is not hydrolyzed at all and instead functions solely as a competitive inhibitor of L-isomer hydrolysis [1]. This binary functional distinction—substrate versus inhibitor—is a direct consequence of stereochemistry and cannot be replicated by substituting the racemic mixture with a single enantiomer [1].

Enzymology Stereoselectivity Inhibitor Screening

Chiral Recognition Binding Affinity: 13.2-Fold Selectivity for L-Enantiomer over D-Enantiomer

In supramolecular host-guest studies using cyclo(L-Phe-L-Pro)₄ as a rigid macrocyclic chiral selector, the formation constant of the 1:1 complex with L-PheOMe·HCl was measured to be approximately 13.2 times greater than that of the complex with D-PheOMe·HCl [1]. Structural analysis revealed that the L-enantiomer complex forms three intermolecular hydrogen bonds (Pro² CO, Phe¹ CO with the amino group; Phe² NH with the carbonyl group), whereas the D-enantiomer complex forms only one such hydrogen bond (Phe¹ CO with the amino group) [1].

Chiral Recognition Host-Guest Chemistry Supramolecular Chemistry

Asymmetric Transformation Resolution Efficiency: >99% Optical Purity with >80% Yield from Racemic Starting Material

The racemic mixture H-DL-Phe-OMe.HCl serves as the requisite starting material for asymmetric transformation resolution to produce enantiopure D-phenylalanine methyl ester. When subjected to neutralization followed by treatment with 3,5-dibromosalicylaldehyde as a racemization catalyst and D-tartaric acid as the resolving agent in methanol, the process achieves optical purity exceeding 99% with single-pass yields greater than 80% [1]. This dynamic kinetic resolution approach inverts the unwanted L-enantiomer to the desired D-enantiomer during crystallization, a process fundamentally dependent on the racemic composition of the starting material [1].

Asymmetric Synthesis Chiral Resolution Process Chemistry

UPC² Chiral Separation Validation: Detection Sensitivity of 0.01% Enantiomeric Impurity in Racemic Mixtures

UltraPerformance Convergence Chromatography (UPC²) methods developed for separating D- and L-phenylalanine methyl ester enantiomers achieve baseline resolution with a detection limit of 500 ng/mL per enantiomer, corresponding to 0.01% of a 5 mg/mL stock solution [1]. This method provides 5× higher throughput compared to normal-phase HPLC, enabling rapid determination of enantiomeric purity in racemic mixtures [1]. The racemic nature of H-DL-Phe-OMe.HCl makes it the ideal reference standard for validating such chiral separation methods across the full enantiomeric ratio spectrum.

Analytical Chemistry Chiral Chromatography Quality Control

Aminoacyltransferase Peptide Synthesis: Substrate Specificity Restricted to L-Amino Acid Esters

A beef liver aminoacyltransferase preparation catalyzes both peptide synthesis and ester hydrolysis using phenylalanine methyl ester as a substrate [1]. The enzyme exhibits strict side-chain specificity with respect to the amine acceptor, which is limited exclusively to esters of certain L-amino acids [1]. When presented with a racemic mixture, only the L-enantiomer participates in dipeptide formation (e.g., phenylalanylphenylalanine), while the D-enantiomer remains unreacted, allowing for convenient assessment of enzymatic stereoselectivity in a single reaction vessel [1]. Peptide synthesis predominates over hydrolysis at pH values near 7 [1].

Enzymatic Peptide Synthesis Biocatalysis Dipeptide Formation

Enantiomer-Differentiating Methylation: Chiral Lithium Amide-Mediated Asymmetric Synthesis from Racemic Precursor

N-Benzylidene-DL-phenylalanine methyl ester, derived from H-DL-Phe-OMe.HCl, undergoes enantioface-differentiating methylation in the presence of chiral lithium amides prepared from (S)-proline derivatives [1]. This asymmetric transformation leverages the racemic nature of the starting material to achieve enantiomeric enrichment, a process that would be unnecessary and inapplicable if starting from a single enantiomer [1]. The racemic mixture serves as the substrate for probing the stereodifferentiating capacity of chiral base systems in organometallic chemistry [1].

Asymmetric Synthesis Organolithium Chemistry Deracemization

Optimal Research and Industrial Application Scenarios for H-DL-Phe-OMe.HCl (7524-50-7)


Enzymatic Stereoselectivity Screening with Built-In Negative Control

Researchers investigating enzyme stereoselectivity (e.g., α-chymotrypsin, aminoacyltransferases) benefit from H-DL-Phe-OMe.HCl because the racemic mixture provides both a hydrolyzable L-enantiomer substrate and a non-hydrolyzable D-enantiomer inhibitor within a single compound preparation [1]. This eliminates the need to procure and run separate L- and D-enantiomer reactions, reducing experimental complexity and reagent costs while enabling direct, simultaneous observation of positive enzymatic activity and competitive inhibition [1][2].

Asymmetric Transformation Resolution Process Development

Process chemists developing asymmetric transformation resolution protocols for producing enantiopure D-phenylalanine methyl ester require H-DL-Phe-OMe.HCl as the mandatory starting material [1]. The racemic composition enables dynamic kinetic resolution where the unwanted enantiomer is continuously racemized in situ and converted to the desired product, achieving optical purity >99% with yields exceeding 80%—a synthetic efficiency unattainable with single-enantiomer starting materials [1].

Chiral Analytical Method Development and Validation

Analytical laboratories developing or validating chiral separation methods (HPLC, UPC², SFC) for phenylalanine derivatives require authentic racemic reference standards [1]. H-DL-Phe-OMe.HCl provides the exact 50:50 enantiomeric ratio needed for method calibration, system suitability testing, and establishing detection limits for enantiomeric impurities (down to 0.01% with UPC² methods) [1]. The racemic mixture serves as the definitive benchmark for assessing chiral stationary phase performance and separation efficiency [1].

Chiral Recognition and Supramolecular Host-Guest Studies

Supramolecular chemists investigating chiral recognition phenomena benefit from H-DL-Phe-OMe.HCl as it contains both enantiomers in equimolar proportion, allowing direct comparative binding studies with a single sample [1]. The 13.2-fold difference in formation constants between L- and D-enantiomers with macrocyclic hosts such as cyclo(L-Phe-L-Pro)₄ provides quantitative insight into the molecular basis of stereochemical discrimination [1].

Technical Documentation Hub

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